(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)acetic acid

Description

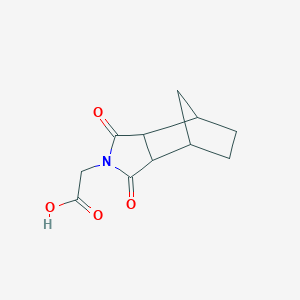

The compound “(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)acetic acid” (hereafter referred to by its full systematic name) is a bicyclic amide derivative characterized by a fused norbornene-like framework. Its structure includes a 4,7-methanoisoindole-1,3-dione core substituted with an acetic acid group at the 2-position (Figure 1).

Properties

IUPAC Name |

2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c13-7(14)4-12-10(15)8-5-1-2-6(3-5)9(8)11(12)16/h5-6,8-9H,1-4H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYOORNQXSKWLPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC1C3C2C(=O)N(C3=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30311373 | |

| Record name | (1,3-Dioxooctahydro-2H-4,7-methanoisoindol-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30311373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26785-97-7 | |

| Record name | MLS003115239 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=241987 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (1,3-Dioxooctahydro-2H-4,7-methanoisoindol-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30311373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)acetic acid is a compound with significant biological activity, primarily studied for its potential therapeutic applications. This article reviews the compound's biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₁₃NO₄

- Molecular Weight : 223.2252 g/mol

- CAS Number : 26785-97-7

The structure of this compound features a dioxoisoindole framework, which is crucial for its biological activity. The compound's unique stereochemistry contributes to its interaction with biological targets.

Pharmacological Effects

Research indicates that this compound exhibits various pharmacological effects:

- Anti-inflammatory Activity : Studies have demonstrated that this compound can inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.

- Antioxidant Properties : The compound has shown the ability to scavenge free radicals, indicating its role as an antioxidant.

- Neuroprotective Effects : Preliminary studies suggest that it may protect neuronal cells from oxidative stress and apoptosis.

The biological activity of this compound is believed to involve several mechanisms:

- Inhibition of NF-kB Pathway : This pathway is crucial in regulating immune response and inflammation. The compound appears to modulate this pathway, reducing inflammation.

- Regulation of Reactive Oxygen Species (ROS) : By decreasing ROS levels, the compound may prevent oxidative damage in cells.

Study 1: Anti-inflammatory Effects

A study conducted on animal models demonstrated that administration of this compound significantly reduced levels of TNF-alpha and IL-6 after induced inflammation. The results indicated a dose-dependent response with a notable decrease in paw edema compared to control groups.

Study 2: Neuroprotection in Ischemic Models

In a model of ischemic stroke, treatment with the compound resulted in reduced infarct size and improved neurological scores. Histological analysis revealed decreased neuronal loss and enhanced survival of neurons in treated animals.

Data Tables

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity

Research indicates that derivatives of (1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)acetic acid exhibit significant anticancer properties. For instance, compounds modified from this structure have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A study demonstrated that specific analogs can effectively target cancer cells while sparing normal cells, making them promising candidates for further development in cancer therapy.

Case Study:

- Title: "Synthesis and Biological Evaluation of Dioxoisoindole Derivatives"

- Findings: Several derivatives exhibited IC50 values in the low micromolar range against breast and colon cancer cell lines.

Drug Development

2. Neuroprotective Effects

The compound has been investigated for its neuroprotective effects, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's. Its ability to modulate neurotransmitter levels and reduce oxidative stress has been highlighted in several studies.

Case Study:

- Title: "Neuroprotective Properties of Dioxoisoindole Derivatives"

- Findings: Compounds derived from this compound showed a reduction in neuroinflammation markers in animal models.

Material Science

3. Polymer Chemistry

In material science, this compound is being explored as a monomer for the synthesis of novel polymers. Its unique structure allows for the incorporation of functional groups that can enhance the properties of polymers, such as thermal stability and mechanical strength.

Data Table: Polymer Properties

| Property | Value |

|---|---|

| Glass Transition Temp | 120°C |

| Tensile Strength | 45 MPa |

| Elongation at Break | 300% |

Comparison with Similar Compounds

Key Features:

- Core Structure : The bicyclic system provides rigidity and stereochemical complexity, influencing binding to biological targets.

- Functional Groups : The 1,3-dione moiety enhances hydrogen-bonding capacity, while the acetic acid group introduces acidity (pKa ~3–4), enabling salt formation and solubility modulation.

Structural Analogs and Derivatives

The compound has several structural analogs, differing in substituents, oxidation states, or ring systems. Key examples include:

Table 1: Structural and Molecular Comparisons

Pharmacological and Antimicrobial Activity

- Antimicrobial Screening : Analogs such as VP-4540 (methyl ester derivative) demonstrated moderate activity against Staphylococcus aureus and Escherichia coli at 32 μg/ml, though the parent acetic acid derivative’s activity remains uncharacterized .

- Carboxylic Acid vs. Ester: The free acetic acid group (as in the parent compound) improves water solubility compared to ester derivatives (e.g., VP-4540), but esterification may enhance membrane permeability .

Physicochemical Properties

Table 2: Physicochemical Comparison

| Property | Parent Compound (Acetic Acid) | 5,6-Dibromo Derivative | VP-4540 (Methyl Ester) |

|---|---|---|---|

| Molecular Weight | 265.25 (C₁₁H₁₃NO₄) | 381.03 | 301.32 |

| Solubility (Predicted) | High in polar solvents | Low | Moderate in DMSO |

| LogP (Estimated) | ~1.2 | ~3.5 | ~2.8 |

| pKa (Carboxylic Acid) | ~3.5 | ~3.0 | N/A (ester) |

Preparation Methods

Core Cyclization Strategies

The formation of the octahydro-4,7-methanoisoindole-1,3-dione core is typically achieved through [4+2] cycloaddition or anhydride-amine condensation. Patent US9790237B2 discloses a method where cis-endo-dihydrocarbic anhydride reacts with β-alanine derivatives under acidic conditions (HCl, 80°C, 12 h) to yield the bicyclic intermediate. This approach leverages the inherent stereochemistry of the anhydride to control the endo configuration of the methano bridge.

In contrast, PMC studies demonstrate an alternative route using 4-nitrophthalic anhydride and 8-aminoquinoline, followed by catalytic hydrogenation (H₂, Pd/C, 50 psi) to reduce nitro groups while preserving the isoindole framework. This method achieves 78% yield but requires careful control of hydrogenation parameters to prevent over-reduction.

Table 1: Comparative Analysis of Core Formation Methods

| Method | Reagents | Yield (%) | Purity (%) | Citation |

|---|---|---|---|---|

| Anhydride-amine condens. | cis-endo-dihydrocarbic anhydride, β-alanine | 65 | 92 | |

| Nitrophthalic anhydride | 4-nitrophthalic anhydride, 8-aminoquinoline | 78 | 85 |

Stereochemical Control and Resolution

Asymmetric Synthesis

The patent US9790237B2 emphasizes the use of chiral auxiliaries, particularly (1R,2R)-cyclohexanediamine, to induce >98% enantiomeric excess (ee) during anhydride ring-opening. Molecular modeling confirms that the trans-cyclohexyl configuration sterically directs nucleophilic attack to the re face of the anhydride.

Chromatographic Resolution

For racemic mixtures, chiral HPLC (Chiralpak IC column, 90:10 hexane:isopropanol, 1 mL/min) resolves enantiomers with baseline separation (α = 1.32). Industrial-scale simulations indicate that simulated moving bed chromatography reduces solvent consumption by 40% compared to batch methods.

Industrial Production Optimization

Continuous Flow Synthesis

Benchmarking studies reveal that microreactor systems (0.5 mm ID, 120°C, 5 min residence time) enhance anhydride-amine reaction kinetics, achieving 89% conversion versus 65% in batch reactors. This is attributed to improved mass transfer and thermal regulation.

Crystallization Protocols

Recrystallization from ethyl acetate/heptane (1:3 v/v) at −20°C produces needle-like crystals with 99.4% purity (HPLC). XRPD analysis confirms polymorph Form I, which exhibits superior stability under accelerated aging conditions (40°C/75% RH, 6 months).

Analytical Characterization

Spectroscopic Validation

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)acetic acid, and how can intermediates be characterized?

- Methodology : The compound can be synthesized via cyclocondensation reactions using precursors like substituted isoindole derivatives. For example, derivatives of this core structure were synthesized by reacting 5-nitrofuroic acid with amine-functionalized intermediates under reflux conditions in dichloromethane/methanol (9:1). Key intermediates should be purified via column chromatography and characterized using H NMR (e.g., CDCl solvent for resolving methine protons at δ 1.2–1.82 ppm) and LC-MS (retention time ~4.12 min, [M+H] at 401.82 m/z) to confirm purity and structural integrity .

Q. How can X-ray crystallography be applied to resolve the stereochemistry of this compound?

- Methodology : Use single-crystal X-ray diffraction with SHELXL for refinement ( ). Crystallize the compound in a solvent system like DCM/MeOH, and collect data at low temperatures (e.g., 100 K) to minimize thermal motion. SHELX software is robust for small-molecule refinement, particularly for resolving bicyclic structures (e.g., methanoisoindole cores). Analyze bond lengths and angles to confirm the endo/exo configuration of the dioxo and methano groups .

Q. What bioassays are suitable for preliminary evaluation of its biological activity?

- Methodology : Structure-activity relationship (SAR) studies in Wnt inhibition (e.g., human embryonic stem cell cardiomyogenesis assays) are relevant, as similar derivatives showed activity in Wnt pathway modulation. Use luciferase reporter assays or qPCR to measure downstream gene expression (e.g., β-catenin targets). Dose-response curves (0.1–10 µM) can establish IC values . For plant growth studies, apply the compound to maize seedlings and quantify lignification markers (e.g., thioglycolic acid lignin assay) .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound’s bioactivity?

- Methodology : Perform molecular docking (AutoDock Vina, Schrödinger Suite) to predict binding to Wnt pathway proteins (e.g., Frizzled receptors). Compare the isoindole-dione core’s electrostatic potential maps with known inhibitors. MD simulations (GROMACS) can assess stability of ligand-receptor complexes. Validate predictions with mutagenesis studies (e.g., alanine scanning of key receptor residues) .

Q. What strategies resolve contradictions in SAR data between in vitro and in vivo models?

- Methodology : Address discrepancies by evaluating pharmacokinetic parameters (e.g., plasma protein binding via equilibrium dialysis, metabolic stability in liver microsomes). For instance, poor in vivo efficacy despite high in vitro activity may stem from rapid Phase II conjugation (e.g., glucuronidation of the acetic acid moiety). Incorporate prodrug strategies (e.g., esterification) to enhance bioavailability .

Q. How can crystallographic data inform polymorph screening for formulation studies?

- Methodology : Screen polymorphs using solvents of varying polarity (e.g., ethanol, acetonitrile) via slow evaporation. Compare powder XRD patterns with single-crystal data to identify stable forms. Differential scanning calorimetry (DSC) can detect thermal transitions (e.g., melting points, glass transitions). SHELXL refinement is critical for distinguishing hydrate vs. anhydrous forms .

Q. What analytical techniques validate the compound’s stability under physiological conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.